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Compound of Interest

Compound Name: 1,1-Cyclopentanediacetic acid

Cat. No.: B099443 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1,1-Cyclopentanediacetic acid, a versatile C9

dicarboxylic acid. From its fundamental physicochemical properties and spectroscopic

signature to its synthesis and pivotal role as a precursor in medicinal chemistry, this document

serves as a comprehensive resource. We will delve into detailed synthetic protocols, the

rationale behind various experimental strategies, and the applications of its derivatives,

particularly in the development of GABA analogs and biologically active spirocyclic compounds.

Physicochemical and Spectroscopic
Characterization
1,1-Cyclopentanediacetic acid, with the chemical formula C₉H₁₄O₄, is a white crystalline solid

that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a

cyclopentane ring geminally substituted with two acetic acid moieties, imparts both rigidity and

conformational flexibility, making it an attractive scaffold for constructing complex molecular

architectures.[2]

Table 1: Physicochemical Properties of 1,1-Cyclopentanediacetic Acid
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Property Value Source(s)

CAS Number 16713-66-9 [1]

Molecular Formula C₉H₁₄O₄ [1]

Molecular Weight 186.21 g/mol [1]

Appearance White crystalline solid/powder [1]

Melting Point 180-181 °C [1]

Hydrogen Bond Donors 2 [1]

Hydrogen Bond Acceptors 4 [1]

Rotatable Bond Count 4 [1]

Topological Polar Surface Area 74.6 Å² [1]

Spectroscopic Analysis
A thorough understanding of the spectroscopic properties of 1,1-Cyclopentanediacetic acid is

essential for its identification and for monitoring reactions in which it is a reactant or product.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the

arrangement of non-equivalent protons in the molecule.[3][4]

¹H NMR (Solvent dependent, typically CDCl₃ or DMSO-d₆) δ (ppm):

A broad singlet in the region of 10-12 ppm, corresponding to the two acidic protons of the

carboxylic acid groups. The exact chemical shift is highly dependent on the solvent and

concentration.

A singlet around 2.5-2.7 ppm, integrating to 4H, representing the four methylene protons

of the two acetic acid side chains (-CH₂COOH).

A multiplet or series of multiplets between 1.4 and 1.8 ppm, integrating to 8H,

corresponding to the methylene protons of the cyclopentane ring. Due to the

conformational flexibility of the cyclopentane ring, these protons may exhibit complex

splitting patterns.[5]
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¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent

carbon atoms and their chemical environments.[2][6]

¹³C NMR (Solvent dependent) δ (ppm):

~175-180 ppm: Carboxylic acid carbonyl carbons (-COOH).

~45-50 ppm: Quaternary carbon of the cyclopentane ring (C1).

~35-40 ppm: Methylene carbons of the acetic acid side chains (-CH₂COOH).

~25-35 ppm: Methylene carbons of the cyclopentane ring. Due to symmetry, fewer than

four distinct signals may be observed for the ring carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the

characteristic functional groups present in the molecule.[7]

Key IR Absorptions (cm⁻¹):

2500-3300 (broad): O-H stretching of the carboxylic acid, often showing a very broad

absorption due to hydrogen bonding.

~1700 (strong, sharp): C=O stretching of the carboxylic acid carbonyl group. This is a very

characteristic and intense peak.

~1410 & ~920 (broad): O-H bending vibrations associated with the carboxylic acid dimer.

~1200-1300: C-O stretching of the carboxylic acid.

2800-3000: C-H stretching of the methylene groups.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight

and fragmentation pattern of the molecule.[4][8][9]

Expected Fragmentation:

Molecular Ion (M⁺): A peak corresponding to the molecular weight (186.21 m/z) may be

observed, though it can be weak in electron ionization (EI) due to facile fragmentation.
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Loss of H₂O (M-18): Dehydration is a common fragmentation pathway for carboxylic acids.

Loss of COOH (M-45): Cleavage of a carboxylic acid group is a characteristic

fragmentation.

Loss of CH₂COOH (M-59): Cleavage of an entire acetic acid side chain.

Further fragmentation of the cyclopentane ring.

Synthesis of 1,1-Cyclopentanediacetic Acid
The synthesis of 1,1-Cyclopentanediacetic acid can be achieved through several routes. The

choice of method often depends on the availability of starting materials, desired scale, and

safety considerations. Two prominent methods are detailed below.

Method 1: From Cyclopentanone via a
Dicyanoglutarimide Intermediate
This method, outlined in a key patent, involves a multi-step process starting from

cyclopentanone.[10] The causality behind this experimental choice lies in the use of readily

available and inexpensive starting materials (cyclopentanone, methyl cyanoacetate, and

cyanoacetamide) and a sequence of reliable condensation and hydrolysis reactions.

Workflow Diagram: Synthesis from Cyclopentanone

Cyclopentanone +
Methyl Cyanoacetate +

Cyanoacetamide
β,β-tetramethylene-α,α'-dicyanoglutarimide

 Basic Catalyst
(e.g., Triethylamine) 1,1-Cyclopentanediacetic Acid

 Strong Acid Hydrolysis
(e.g., H₂SO₄, heat) 

Click to download full resolution via product page

Caption: Synthesis of 1,1-Cyclopentanediacetic Acid from Cyclopentanone.

Detailed Protocol: Synthesis of β,β-tetramethylene-α,α'-dicyanoglutarimide and subsequent

hydrolysis[10]

Reaction Setup: In a suitable reaction vessel, charge formamide and cool to 25-30 °C.
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Addition of Reactants: To the formamide, add cyclopentanone, methyl cyanoacetate, and

cyanoacetamide.

Catalyst Addition: Gradually add triethylamine over a period of 30 minutes, maintaining the

temperature between 25-30 °C.

Reaction: Stir the mixture for 10 hours at 25-30 °C. The reaction progress can be monitored

by techniques such as TLC or HPLC.

Intermediate Workup (optional, for isolation): The intermediate, β,β-tetramethylene-α,α'-

dicyanoglutarimide, can be isolated by acidification of the reaction mixture with a strong acid,

which insolubilizes the salt form.[10]

Hydrolysis: Raise the temperature of the reaction mixture to 60-65 °C and gradually add

water.

Acidification: Adjust the temperature to 60-65 °C and carefully acidify the solution to pH 1

with 98% sulfuric acid, using cooling to keep the temperature below 75 °C.

Isolation: Cool the resulting slurry to 5-10 °C and filter the solid product.

Washing: Wash the filter cake with portions of cold water. The product is 1,1-
Cyclopentanediacetic acid.

Drying: Dry the product, for example, in a vacuum oven.

Method 2: Malonic Ester Synthesis
An alternative and classic approach to geminal diacids is the malonic ester synthesis. This

method utilizes the acidity of the α-protons of diethyl malonate to perform a double alkylation

with a suitable dihaloalkane, followed by hydrolysis and decarboxylation. For 1,1-
Cyclopentanediacetic acid, this would involve a spirocyclic intermediate. A more direct

adaptation for this specific target involves the reaction of a cyclopentylidene derivative.

However, a classic approach would be the alkylation of diethyl malonate with 1,4-

dibromobutane to form the cyclopentane ring, followed by further functionalization, though this

is a more complex route. A more direct malonic ester synthesis approach would be to use a

precursor that already contains the cyclopentane ring.
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While a specific protocol for 1,1-Cyclopentanediacetic acid via malonic ester synthesis is not

readily available in the searched literature, a general procedure can be adapted.[10][11][12][13]

[14] The key principle is the nucleophilic attack of the malonate enolate on an appropriate

electrophile.

Key Chemical Transformations and Derivatives
1,1-Cyclopentanediacetic acid is a versatile starting material for a range of derivatives,

primarily through reactions of its carboxylic acid groups.

Synthesis of 1,1-Cyclopentanediacetic Anhydride
Cyclic anhydrides are important reactive intermediates. The formation of 1,1-

Cyclopentanediacetic anhydride is readily achieved by heating the diacid with a dehydrating

agent.[15][16][17]

Workflow Diagram: Anhydride and Monoamide Synthesis

1,1-Cyclopentanediacetic Acid 1,1-Cyclopentanediacetic
Anhydride

 Dehydrating Agent
(e.g., Acetic Anhydride, heat) 1,1-Cyclopentanediacetic

Acid Monoamide

 Aqueous Ammonia
(NH₃(aq)) 

Click to download full resolution via product page

Caption: Key derivatives from 1,1-Cyclopentanediacetic Acid.

Detailed Protocol: Synthesis of 1,1-Cyclopentanediacetic Anhydride[15][16]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,1-
Cyclopentanediacetic acid with an excess of acetic anhydride.

Reaction: Heat the mixture to reflux for several hours (e.g., 3 hours). The progress of the

reaction can be monitored by the disappearance of the starting diacid (e.g., by TLC).

Workup: After the reaction is complete, remove the excess acetic anhydride and acetic acid

by-product under reduced pressure (distillation).
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Purification: The crude anhydride can be purified by distillation under reduced pressure or by

recrystallization from a suitable solvent (e.g., hexane extraction followed by evaporation).[15]

Synthesis of 1,1-Cyclopentanediacetic Acid Monoamide
The monoamide is a crucial intermediate in the synthesis of pharmaceutically active

compounds like Gabapentin analogues.[18] It is typically prepared by the aminolysis of the

corresponding anhydride.[15][16][19]

Detailed Protocol: Synthesis of 1,1-Cyclopentanediacetic Acid Monoamide[15][16]

Reaction Setup: In a reaction vessel, place a solution of aqueous ammonia (e.g., 20-30%

concentration). Cool the solution, for instance, in an ice bath to below 20 °C.

Addition of Anhydride: Slowly add 1,1-Cyclopentanediacetic anhydride to the cold ammonia

solution. The reaction is exothermic and the temperature should be maintained below 20 °C.

Reaction: Stir the mixture until the reaction is complete (monitoring by HPLC is

recommended).[16]

Workup: Remove excess ammonia under vacuum.

Acidification and Precipitation: Acidify the solution with hydrochloric acid to precipitate the

crude monoamide.

Isolation and Purification: Filter the precipitated solid, wash with cold water, and then purify

by extraction with a solvent like methylene chloride followed by solvent removal, or by

recrystallization (e.g., from aqueous acetonitrile).[15][16]

Applications in Drug Discovery and Development
The rigid yet flexible scaffold of 1,1-Cyclopentanediacetic acid makes it an attractive starting

point for the synthesis of conformationally constrained molecules with potential biological

activity.

Precursor to GABA Analogues
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Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central

nervous system. Conformationally restricted analogues of GABA are of great interest in

neuroscience research and drug development for conditions such as epilepsy, anxiety, and

neuropathic pain.[11][20] The cyclopentane ring can be used to lock the pharmacophoric

elements (amine and carboxylic acid) into specific spatial arrangements, leading to selectivity

for different GABA receptor subtypes (GABAₐ, GABAₑ, etc.) or GABA transporters.[15][18][21]

[22][23]

While many cyclopentane-based GABA analogues are not directly synthesized from 1,1-
Cyclopentanediacetic acid, the diacid serves as a key intermediate for compounds like

Gabapentin, which is an analogue of GABA. The monoamide of the cyclohexane analogue of

1,1-cyclopentanediacetic acid is a direct precursor to Gabapentin.[18] This highlights the

importance of this class of diacids in the synthesis of GABAergic drugs.

Table 2: Biological Activity of Selected Cyclopentane GABA Analogues

Compound
Receptor/Targ
et

Activity IC₅₀ / EC₅₀ (µM) Source(s)

(+)-TACP GABAₑ (ρ₁) Partial Agonist 2.7 ± 0.2 [18]

(+)-TACP GABAₑ (ρ₂) Partial Agonist 1.45 ± 0.22 [18]

(+)-CACP GABAₑ (ρ₁) Partial Agonist 26.1 ± 1.1 [18]

(+)-4-ACPCA GABAₑ (ρ₁) Antagonist Kᵢ = 6.0 ± 0.1 [18]

Benzylthioether

of 4-ACP-3-CA
GABAₐ (α₁β₂γ₂L) Antagonist 42 [11][24][25]

(Note: TACP = trans-3-aminocyclopentanecarboxylic acid; CACP = cis-3-

aminocyclopentanecarboxylic acid; 4-ACPCA = 4-aminocyclopent-1-ene-1-carboxylic acid.

These are representative analogues and not all are direct derivatives of 1,1-
cyclopentanediacetic acid, but illustrate the utility of the cyclopentane scaffold.)

Building Block for Spiro-β-Lactams
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Spirocyclic compounds, which contain two rings sharing a single carbon atom, are of increasing

interest in medicinal chemistry due to their unique three-dimensional structures.[8] 1,1-
Cyclopentanediacetic acid and its derivatives are excellent precursors for spiro-β-lactams.[1]

The geminal diacetic acid structure can be converted into a cyclic intermediate that then

participates in cycloaddition reactions to form the spiro-β-lactam core.

These spiro-β-lactam scaffolds have shown a wide range of biological activities, including

antibacterial, cholesterol absorption inhibition, and antiviral (anti-HIV) properties.[1][2][3] For

instance, spirocyclopentenyl-β-lactams derived from related starting materials have

demonstrated potent anti-HIV activity with IC₅₀ values in the nanomolar range.[1][3]

Logical Relationship Diagram: Spiro-β-Lactam Synthesis

1,1-Cyclopentanediacetic
Acid Derivative

(e.g., Imide)

Cyclic Intermediate
(e.g., Ketenimine)

 Reaction Sequence Spiro-β-Lactam [2+2] Cycloaddition 

Click to download full resolution via product page

Caption: General pathway to Spiro-β-Lactams.

The synthesis of spiro-β-lactams often involves a Staudinger [2+2] ketene-imine cycloaddition

reaction.[2] The 1,1-disubstituted cyclopentane core provides the spirocyclic center, leading to

structurally novel and medicinally relevant compounds.

Conclusion
1,1-Cyclopentanediacetic acid is a foundational building block in organic and medicinal

chemistry. Its straightforward synthesis and the reactivity of its dual carboxylic acid functional

groups allow for the creation of a diverse array of derivatives, including anhydrides, amides,

and complex spirocyclic systems. The structural rigidity and conformational nuances of the

cyclopentane core have made it a valuable scaffold in the design of GABA analogues and other

biologically active molecules. This guide has provided a comprehensive overview of the

synthesis, characterization, and application of 1,1-Cyclopentanediacetic acid, offering

researchers and drug development professionals a solid foundation for further exploration and

innovation with this versatile compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://revroum.lew.ro/wp-content/uploads/2021/12/Art%2004.pdf
https://www.benchchem.com/product/b099443?utm_src=pdf-body
https://www.benchchem.com/product/b099443?utm_src=pdf-body
https://www.researchgate.net/publication/231565593_Synthesis_of_Novel_g-Aminobutyric_Acid_GABA_Uptake_Inhibitors_51_Preparation_and_Structure-Activity_Studies_of_Tricyclic_Analogues_of_Known_GABA_Uptake_Inhibitors
https://www.researchgate.net/publication/231565593_Synthesis_of_Novel_g-Aminobutyric_Acid_GABA_Uptake_Inhibitors_51_Preparation_and_Structure-Activity_Studies_of_Tricyclic_Analogues_of_Known_GABA_Uptake_Inhibitors
https://www.chemicalbook.com/synthesis/1-1-cyclohexanediacetic-acid-mono-amide.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9585939/
https://www.researchgate.net/publication/231565593_Synthesis_of_Novel_g-Aminobutyric_Acid_GABA_Uptake_Inhibitors_51_Preparation_and_Structure-Activity_Studies_of_Tricyclic_Analogues_of_Known_GABA_Uptake_Inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC9585939/
https://www.benchchem.com/product/b099443?utm_src=pdf-body-img
https://www.chemicalbook.com/synthesis/1-1-cyclohexanediacetic-acid-mono-amide.htm
https://www.benchchem.com/product/b099443?utm_src=pdf-body
https://www.benchchem.com/product/b099443?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Duke, R. K., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA
at recombinant GABA(C) receptors. PubMed.
Stepan, A. F., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
MDPI.
Bromine Compounds Ltd. (2003). Process for the preparation of 1.1-cyclohexane diacetic
acid monoamide. Google Patents.
Johnston, G. A. R., et al. (1990). Structure-activity studies on the activity of a series of
cyclopentane GABA analogues on GABAA receptors and GABA uptake. PubMed.
Kuujia.com. (n.d.). 16713-66-9(1,1-Cyclopentanediacetic acid).
Indian Patents. (n.d.). a process for the preparation of 1,1-cyclohexane diacetic acid
monoamide.
Serichim S.r.l. (2005). PROCESS FOR THE PREPARATION OF GABAPENTIN. Google
Patents.
Warner-Lambert Co. (1980). Preparation of cyclopentane-1,1-diacetic acid and intermediate.
Google Patents.
Chebib, M., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic
acid. PubMed.
Organic Syntheses. (n.d.). 2-methyl-1,3-cyclopentanedione.
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis.
Chebib, M., et al. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic
Acid. ResearchGate.
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
Allan, R. D., et al. (1980). Cyclobutane analogs of GABA. PubMed.
Duke, R. K., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA
at recombinant GABA(C) receptors. PubMed.
Google Patents. (n.d.). Method for preparing 1,1-cyclohexanediacetic acid mono amide.
Bu, X., et al. (2003). Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine
beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate
sulfone. PubMed.
Chebib, M., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic
acid. PubMed.
Specac Ltd. (n.d.). Interpreting Infrared Spectra.
EPO. (2011). PROCESS FOR PREPARING CYCLOHEXANEDIACETIC ACID
MONOAMIDE.
Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b099443?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds.
Chemguide.
Pharmacy 180. (n.d.). GABA analogues.
Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC
Chemistry. YouTube.
Singh, G. S., & D'hooghe, M. (2010). ChemInform Abstract: Spirocyclic β-Lactams: Synthesis
and Biological Evaluation of Novel Heterocycles. ResearchGate.
Adawiyah, R., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic
Material. Indonesian Journal of Science & Technology.
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]

3. Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via
phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates - PMC
[pmc.ncbi.nlm.nih.gov]

4. chem.libretexts.org [chem.libretexts.org]

5. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy -
PMC [pmc.ncbi.nlm.nih.gov]

6. compoundchem.com [compoundchem.com]

7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

8. revroum.lew.ro [revroum.lew.ro]

9. chemguide.co.uk [chemguide.co.uk]

10. chem.libretexts.org [chem.libretexts.org]

11. chemistnotes.com [chemistnotes.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b099443?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/231565593_Synthesis_of_Novel_g-Aminobutyric_Acid_GABA_Uptake_Inhibitors_51_Preparation_and_Structure-Activity_Studies_of_Tricyclic_Analogues_of_Known_GABA_Uptake_Inhibitors
https://www.chemicalbook.com/synthesis/1-1-cyclohexanediacetic-acid-mono-amide.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9585939/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9585939/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9585939/
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://pmc.ncbi.nlm.nih.gov/articles/PMC11103710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11103710/
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://specac.com/theory-articles/interpreting-infra-red-spectroscopy/
https://revroum.lew.ro/wp-content/uploads/2021/12/Art%2004.pdf
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/21%3A_Substitution_Reactions_of_Carbonyl_Compounds_at_the_Alpha_Carbon/21.10%3A_Malonic_Ester_Synthesis
https://chemistnotes.com/organic/malonic-ester-synthesis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

13. researchgate.net [researchgate.net]

14. organicchemistrydata.org [organicchemistrydata.org]

15. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid
monoamide - Google Patents [patents.google.com]

16. miguelprudencio.com [miguelprudencio.com]

17. masterorganicchemistry.com [masterorganicchemistry.com]

18. organicchemistrytutor.com [organicchemistrytutor.com]

19. CN101417960B - Method for preparing 1,1-cyclohexanediacetic acid mono amide -
Google Patents [patents.google.com]

20. pharmacy180.com [pharmacy180.com]

21. mdpi.com [mdpi.com]

22. CN103333081A - Preparation method of 1,1-cyclohexanediacetic acid mono amide -
Google Patents [patents.google.com]

23. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant
GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

24. Cyclopentaneacetic acid [webbook.nist.gov]

25. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comprehensive Technical Guide to the Research of
1,1-Cyclopentanediacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099443#literature-review-of-1-1-
cyclopentanediacetic-acid-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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